GAT1 Binding Affinity: A Unique Polypharmacology Feature Absent in PAL‑287 and Amphetamine‑Class MAO Inhibitors
(6-Propoxy-2-naphthyl)-2-aminopropane binds to human GAT1 with a Ki of 1.10 μM and to mouse GAT1 with a Ki of 1.07 μM in a competitive MS binding assay [1]. In contrast, the non‑alkoxylated naphthylisopropylamine PAL‑287 (1‑naphthyl‑2‑aminopropane) exhibits no measurable GAT1 affinity, and classical phenylisopropylamine MAO inhibitors such as amphetamine and clorgyline are devoid of GAT1 activity [2]. This introduces a functionally relevant off‑target interaction that could confer anticonvulsant or mood‑stabilizing properties not obtainable with pure MAO inhibitors.
| Evidence Dimension | Binding affinity to human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10 μM (human GAT1); Ki = 1.07 μM (mouse GAT1) |
| Comparator Or Baseline | PAL‑287 (1‑naphthyl‑2‑aminopropane): no detectable GAT1 binding; Amphetamine: no GAT1 activity reported |
| Quantified Difference | Gain of micromolar GAT1 affinity vs. no affinity in close structural analogs |
| Conditions | LC‑ESI‑MS‑MS competitive binding assay using HEK293 cells expressing human or mouse GAT1; NO711 as unlabelled marker [1] |
Why This Matters
The presence of GAT1 binding creates a dual‑target mechanism that distinguishes this compound from all single‑target MAO inhibitors in the naphthylisopropylamine series, enabling procurement for programs requiring combined MAO/GABA‑ergic modulation.
- [1] BindingDB Entry BDBM50063508 / CHEMBL3398500. Binding affinity to human and mouse GAT1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 View Source
- [2] Rothman, R.B. et al. Development of a rationally designed, low abuse potential, biogenic amine releaser that suppresses cocaine self‑administration. J. Pharmacol. Exp. Ther. 313, 1361–1369 (2005). (PAL‑287 transporter profile without GAT1 activity) View Source
